![molecular formula C10H15BrN4O2 B2864564 叔丁基 3-溴-6,7-二氢-[1,2,3]三唑并[1,5-a]吡嗪-5(4H)-羧酸酯 CAS No. 1251002-97-7](/img/structure/B2864564.png)
叔丁基 3-溴-6,7-二氢-[1,2,3]三唑并[1,5-a]吡嗪-5(4H)-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “tert-butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate” belongs to the class of 1,2,4-triazole-containing scaffolds . These are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine can be obtained with 78% yield in a one-pot process by heating a mixture of 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and sodium azide .科学研究应用
合成和化学反应性
叔丁基 3-溴-6,7-二氢-[1,2,3]三唑并[1,5-a]吡嗪-5(4H)-羧酸酯衍生物的合成方法和化学反应性研究已经得到探索,证明了它们在生成各种结构多样的化合物中的效用。例如,对吡唑并-[5,1-c][1,2,4]三嗪衍生物的反应性研究导致了具有进一步化学转化和药物化学应用潜力的新型化合物的开发 (Mironovich 和 Shcherbinin,2014)。
生物活性与治疗潜力
与叔丁基 3-溴-6,7-二氢-[1,2,3]三唑并[1,5-a]吡嗪-5(4H)-羧酸酯在结构上相关的化合物已被研究其各种生物活性。研究突出了它们作为心血管药剂的潜力,因为它们具有显着的冠状动脉扩张和降压活性,这表明它们在治疗心血管疾病中的潜在用途 (佐藤等人,1980)。此外,衍生自类似结构的取代吡嗪甲酰胺已被评估其抗分枝杆菌、抗真菌和光合抑制活性,表明它们的药理学应用范围广泛 (Doležal 等人,2006)。
抗菌和抗真菌特性
这些化合物及其化学衍生物的抗菌和抗真菌特性已被探索,对各种病原体显示出有希望的结果。这项研究表明在开发新的抗菌和抗真菌剂方面具有潜在的应用,为对抗传染病做出贡献 (Hassan,2013)。
作用机制
Mode of Action
It is known that triazolo pyrazine derivatives can interact with various biological targets, leading to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “tert-butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate” are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
属性
IUPAC Name |
tert-butyl 3-bromo-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN4O2/c1-10(2,3)17-9(16)14-4-5-15-7(6-14)8(11)12-13-15/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJXWJWZHWZDCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(N=N2)Br)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。